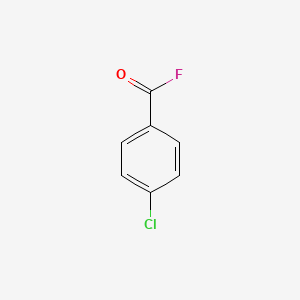
Butanedioic acid, 2,3-dimethoxy-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-diMethoxysuccinate is an organic compound with the molecular formula C10H18O6. It is a derivative of succinic acid, where two methoxy groups are attached to the succinate backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-diMethoxysuccinate can be synthesized from L(+)-Diethyl L-tartrate and dimethyl sulfate. The reaction involves the esterification of succinic acid to form dimethyl succinate, followed by further chemical modifications to introduce the methoxy groups .
Industrial Production Methods
The industrial production of 3-diMethoxysuccinate typically involves a two-step process: esterification and hydrogenation. In the esterification step, maleic anhydride reacts with methanol in the presence of a solid acid catalyst to form dimethyl maleate. This is followed by hydrogenation in a fixed bed reactor to produce 3-diMethoxysuccinate .
Analyse Des Réactions Chimiques
Types of Reactions
3-diMethoxysuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-diMethoxysuccinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-diMethoxysuccinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl succinate: A simpler ester of succinic acid without methoxy groups.
Diethyl succinate: Another ester of succinic acid with ethyl groups instead of methoxy groups.
Methyl succinate: A monoester of succinic acid with a single methoxy group.
Uniqueness
3-diMethoxysuccinate is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .
Propriétés
Formule moléculaire |
C10H18O6 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
diethyl 2,3-dimethoxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-5-15-9(11)7(13-3)8(14-4)10(12)16-6-2/h7-8H,5-6H2,1-4H3 |
Clé InChI |
GBLRBXULFQVLRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C(=O)OCC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)

![Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate](/img/structure/B12095504.png)

![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)
![7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12095524.png)

![6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B12095548.png)
![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12095552.png)
![Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)



![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
